

# Application Notes and Protocols for the Synthesis of Enolicam Sodium

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## Compound of Interest

Compound Name: *Enolicam sodium*

Cat. No.: *B1260865*

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## Abstract

**Enolicam sodium**, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, functions through the inhibition of cyclooxygenase (COX) enzymes. This document provides a detailed protocol for the laboratory-scale synthesis of **enolicam sodium**. The synthesis is a multi-step process commencing from saccharin, proceeding through a key intermediate, methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, followed by amidation and subsequent conversion to the sodium salt. This protocol compiles and references established synthetic methodologies for oxicams to provide a comprehensive guide for researchers.

## Introduction

Enolicam is a member of the oxicam family of NSAIDs, which are characterized by a 4-hydroxy-1,2-benzothiazine-1,1-dioxide core. Like other NSAIDs, its therapeutic effects are derived from the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. The synthesis of oxicams is a well-established process in medicinal chemistry, typically involving the construction of the benzothiazine ring system followed by the introduction of the amide side chain. This protocol details a reliable synthetic route to **enolicam sodium**.

# Synthesis of Enolicam Sodium

The synthesis of **enolicam sodium** can be broadly divided into three main stages:

- Synthesis of the key intermediate: Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.
- Amidation of the intermediate to form enolicam.
- Conversion of enolicam to its sodium salt, **enolicam sodium**.

## Stage 1: Synthesis of Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

This stage is a multi-step process starting from saccharin.

Experimental Protocol:

Step 1a: Synthesis of Methyl 2-(3-oxo-1,1-dioxido-1,2-benzothiazol-2-yl)acetate

- To a solution of saccharin (1 equivalent) in dimethylformamide (DMF), add methyl chloroacetate (1.1 equivalents) and potassium carbonate (1.5 equivalents).
- Heat the reaction mixture at 100-120°C for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-water.
- Collect the precipitated solid by filtration, wash with water, and dry to yield methyl 2-(3-oxo-1,1-dioxido-1,2-benzothiazol-2-yl)acetate.

Step 1b: Ring Expansion to Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Dissolve the product from Step 1a in a suitable solvent such as methanol or dimethyl sulfoxide.

- Add a solution of sodium methoxide (1.2 equivalents) in methanol dropwise at room temperature.
- Stir the mixture at room temperature for 2-4 hours.
- Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.
- Collect the precipitate by filtration, wash with water, and dry to afford methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Step 1c: N-Methylation to Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Suspend the product from Step 1b in a solvent such as acetone or methanol.
- Add a base, for example, sodium hydroxide (1.1 equivalents) as an aqueous solution.
- To the resulting solution, add a methylating agent like dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise at a controlled temperature (e.g., below 40°C).
- Stir the reaction mixture at room temperature for 2-3 hours.
- If a precipitate forms, collect it by filtration. Otherwise, the product can be extracted with a suitable organic solvent after removing the reaction solvent.
- Wash the product with water and dry to obtain methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Quantitative Data for Stage 1:

Step	Product	Starting Material	Reagents	Solvent	Typical Yield (%)
1a	Methyl 2-(3-oxo-1,1-dioxido-1,2-benzothiazol-2-yl)acetate	Saccharin	Methyl chloroacetate, K <sub>2</sub> CO <sub>3</sub>	DMF	85-95
1b	Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide	Product of 1a	Sodium methoxide	Methanol	70-80
1c	Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide	Product of 1b	Dimethyl sulfate, NaOH	Acetone/Water	80-90

## Stage 2: Synthesis of Enolicam (4-hydroxy-2-methyl-N-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide)

### Experimental Protocol:

- Suspend methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (1 equivalent) in a suitable high-boiling point solvent like xylene or toluene.
- Add a solution of methylamine (2-3 equivalents, e.g., as a 40% solution in water or as a solution in a suitable alcohol).

- Heat the mixture to reflux (approximately 110-140°C, depending on the solvent) for 8-12 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
- Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or ether), and dry to yield enolicam.
- The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to achieve higher purity.

Quantitative Data for Stage 2:

Product	Starting Material	Reagents	Solvent	Typical Yield (%)
Enolicam	Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide	Methylamine	Xylene	60-75

## Stage 3: Synthesis of Enolicam Sodium

Experimental Protocol:

- Suspend the purified enolicam (1 equivalent) in a suitable solvent, such as ethanol or methanol.
- Add a stoichiometric amount (1 equivalent) of a sodium base, for example, a freshly prepared solution of sodium methoxide in methanol or sodium hydroxide in ethanol.
- Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the sodium salt.

- The solvent can be removed under reduced pressure to yield the solid **enolicam sodium**.
- Alternatively, the sodium salt can be precipitated by the addition of a non-polar solvent like diethyl ether or hexane.
- Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to obtain **enolicam sodium**.

Quantitative Data for Stage 3:

Product	Starting Material	Reagents	Solvent	Typical Yield (%)
Enolicam Sodium	Enolicam	Sodium methoxide or Sodium hydroxide	Ethanol/Methanol	>95

## Experimental Workflow and Signaling Pathway Diagrams

Synthesis Workflow:

Caption: Synthetic route for **Enolicam Sodium** from Saccharin.

Mechanism of Action: COX Inhibition by Enolicam

Caption: Enolicam inhibits COX enzymes, blocking prostaglandin synthesis.

## Conclusion

The provided protocol outlines a comprehensive and detailed method for the synthesis of **enolicam sodium**, suitable for laboratory-scale production. By following these procedures, researchers can reliably synthesize this important non-steroidal anti-inflammatory drug for further study and development. Careful execution of each step and appropriate analytical monitoring are essential for achieving high yields and purity.

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